(2E,4E,6E,8E)-9-(3-hydroxy-2,6,6-trimethylcyclohex-1-en-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenal
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Overview
Description
(2E,4E,6E,8E)-9-(3-hydroxy-2,6,6-trimethylcyclohex-1-en-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenal: is a retinoid compound with the molecular formula C20H28O2 and a molecular weight of 300.44 g/mol . It is a derivative of retinal, a form of vitamin A, and is characterized by the presence of a hydroxy group at the 4th position on the cyclohexenyl ring . This compound is primarily used in scientific research, particularly in the fields of biochemistry and molecular biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E,4E,6E,8E)-9-(3-hydroxy-2,6,6-trimethylcyclohex-1-en-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenal involves several steps, including stereoselective synthesis by Horner–Wadsworth–Emmons and Stille cross-coupling as bond-forming reactions . The CBS method of ketone reduction is used in the enantioface-differentiation step to provide the precursors for the synthesis of the 4-hydroxyretinal enantiomers .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: (2E,4E,6E,8E)-9-(3-hydroxy-2,6,6-trimethylcyclohex-1-en-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenal undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts for cross-coupling reactions .
Major Products: The major products formed from these reactions include various oxidized and reduced forms of the compound, such as 4-oxoretinal and 4-hydroxyretinoic acid .
Scientific Research Applications
(2E,4E,6E,8E)-9-(3-hydroxy-2,6,6-trimethylcyclohex-1-en-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenal has a wide range of applications in scientific research :
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in retinoid metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of retinoid-related diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E,4E,6E,8E)-9-(3-hydroxy-2,6,6-trimethylcyclohex-1-en-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenal involves its interaction with retinoid receptors, particularly the retinoic acid receptors (RARα, β, and γ) and the retinoid X receptors (RXRα, β, and γ) . These receptors act as ligand-dependent transcription factors, regulating gene expression and influencing various biological processes . The compound’s effects are mediated through its ability to transactivate these receptors, leading to changes in cellular differentiation, growth, and metabolism .
Comparison with Similar Compounds
all-trans Retinal: A form of vitamin A aldehyde involved in the visual cycle.
4-Hydroxyretinol: A metabolite of retinol with similar biological activity.
4-Oxoretinal: An oxidized form of retinal with distinct biological functions.
Uniqueness: (2E,4E,6E,8E)-9-(3-hydroxy-2,6,6-trimethylcyclohex-1-en-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenal is unique due to its specific hydroxylation at the 4th position, which imparts distinct chemical and biological properties . This modification allows it to interact differently with retinoid receptors compared to other retinoids, making it a valuable tool in research .
Properties
IUPAC Name |
9-(3-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenal |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-15(7-6-8-16(2)12-14-21)9-10-18-17(3)19(22)11-13-20(18,4)5/h6-10,12,14,19,22H,11,13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVVUYORRQQAQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1O)(C)C)C=CC(=CC=CC(=CC=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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